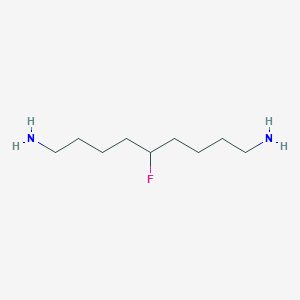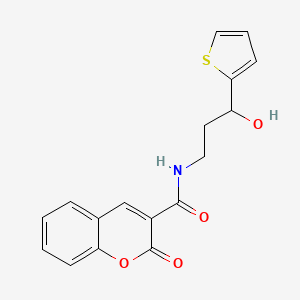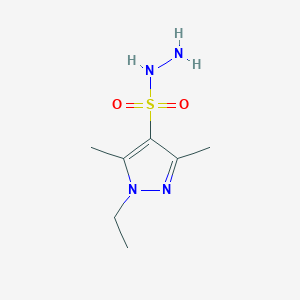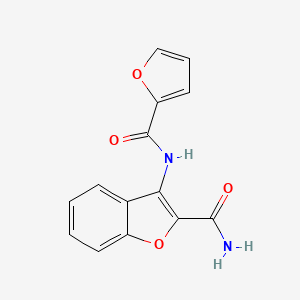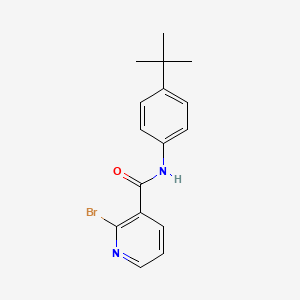![molecular formula C17H22N2O3S2 B2812907 3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide CAS No. 1251670-57-1](/img/structure/B2812907.png)
3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, the carboxamide group, the sulfonyl group, and the amine group would all contribute to the overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The thiophene ring, for example, is aromatic and therefore relatively stable, but it can undergo electrophilic aromatic substitution reactions. The carboxamide and sulfonyl groups are also likely to be involved in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide, sulfonyl, and amine groups would likely make it more soluble in polar solvents. Its melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces between its molecules .科学的研究の応用
Organic Synthesis and Chemical Reactions
- Studies have explored the reactivity of thiophene derivatives in various organic synthesis contexts. For example, reactions involving amino-cyanothiophenes with acetylenic esters in specific conditions have been examined to produce a range of heterocyclic compounds, highlighting the versatility of thiophene derivatives in synthetic chemistry (Matsunaga et al., 1986).
Material Science
- In the realm of materials science, thiophene derivatives have been incorporated into aromatic polyamides to investigate their properties. Research demonstrates the synthesis of polymers containing ether and sulfone links, showing high solubility in polar solvents and notable thermal stability, which could be applicable in the development of high-performance materials (Hsiao & Huang, 1997).
Biological and Medicinal Chemistry
- Thiophene derivatives have been evaluated for their potential biological activities, including as radiosensitizers and cytotoxins, reflecting the interest in such compounds for therapeutic applications. Specific derivatives have been studied for their in vitro efficacy against hypoxic mammalian cells, indicating the potential for development into cancer therapeutics (Threadgill et al., 1991).
Analytical Chemistry
- The use of thiophene-based compounds as analytical reagents or in sensor technology has been reported. For instance, research involving samarium-selective membrane sensors based on thiophene derivatives highlights the application of these compounds in the development of selective and sensitive detection systems for metal ions (Ganjali et al., 2003).
Advanced Polymer Research
- The synthesis and characterization of novel aromatic polyamides incorporating thiophene units have been explored, demonstrating the impact of such structural units on the solubility, thermal properties, and potential applications of these polymers in advanced technological applications (Jeong et al., 1994).
Safety And Hazards
将来の方向性
Future research on this compound could involve studying its synthesis, its reactions, its physical and chemical properties, and its potential uses. This could include developing more efficient synthesis methods, investigating new reactions, or exploring its potential as a pharmaceutical or industrial chemical .
特性
IUPAC Name |
3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-5-9-18-17(20)16-15(8-10-23-16)24(21,22)19(4)14-7-6-12(2)13(3)11-14/h6-8,10-11H,5,9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNIXOFXCXHWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2812825.png)
![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)
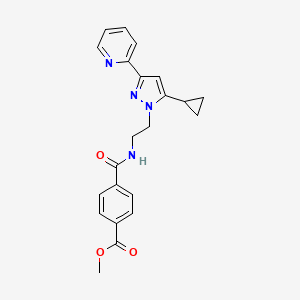
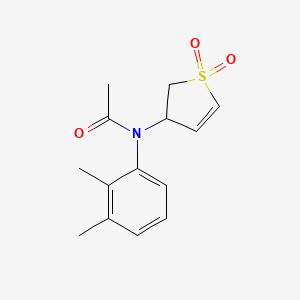
![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2812832.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)
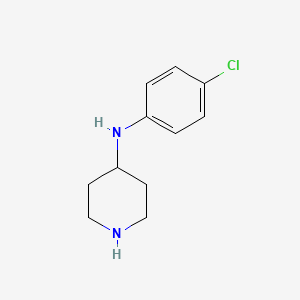
![Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-](/img/structure/B2812838.png)
![tert-butyl N-[(2R)-2-azidopropyl]carbamate](/img/structure/B2812839.png)
